molecular formula C19H18N2O3 B11000674 N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide

N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide

Cat. No.: B11000674
M. Wt: 322.4 g/mol
InChI Key: ZHYYRBMUAJTOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-8-methoxyquinoline-3-carboxylic acid with benzylamine and methylamine under controlled conditions. The reaction is often catalyzed by a suitable base, such as triethylamine, and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-oxo-8-methoxyquinoline-3-carboxamide.

    Reduction: Formation of N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-amine.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the benzyl and methoxy groups, resulting in different biological activities.

    8-methoxyquinoline-3-carboxamide: Lacks the hydroxyl group at the 4-position, affecting its reactivity and interactions.

    N-benzyl-4-hydroxyquinoline-3-carboxamide: Lacks the methoxy group at the 8-position, leading to variations in its chemical properties.

Uniqueness

N-benzyl-4-hydroxy-8-methoxy-N-methylquinoline-3-carboxamide is unique due to the presence of both benzyl and methoxy groups, which enhance its biological activity and chemical reactivity. These functional groups contribute to its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-benzyl-8-methoxy-N-methyl-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-21(12-13-7-4-3-5-8-13)19(23)15-11-20-17-14(18(15)22)9-6-10-16(17)24-2/h3-11H,12H2,1-2H3,(H,20,22)

InChI Key

ZHYYRBMUAJTOQW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.